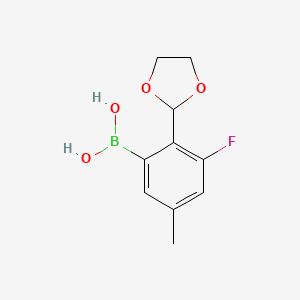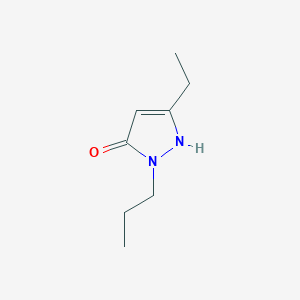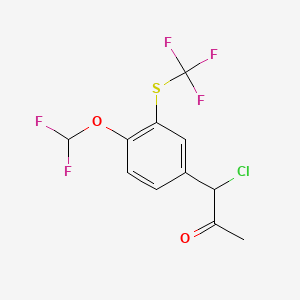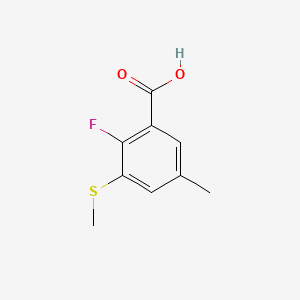
7-(Benzyloxy)-4-bromo-6-methoxycinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-4-bromo-6-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, such as 4-bromo-2-nitroaniline, undergoes nitration followed by reduction to yield 4-bromo-2-aminophenol.
Methoxylation: The 4-bromo-2-aminophenol is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.
Benzyloxylation: The methoxylated intermediate is then subjected to benzyloxylation using benzyl chloride and a base like potassium carbonate to introduce the benzyloxy group at the 7-position.
Cyclization: Finally, the cyclization of the intermediate compound is achieved through a condensation reaction with a suitable reagent, such as phosphorus oxychloride, to form the cinnoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-4-bromo-6-methoxycinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the aromatic ring or substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Applications De Recherche Scientifique
7-(Benzyloxy)-4-bromo-6-methoxycinnoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and materials for biomedical applications
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline involves its interaction with specific molecular targets:
Pathways Involved: The inhibition of MAO-B leads to increased levels of neurotransmitters in the brain, reducing oxidative stress and neuronal damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds also exhibit MAO-B inhibitory activity and are structurally similar due to the benzyloxy group.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds are investigated for their multi-targeting properties, including inhibition of cholinesterases and MAO-B.
Uniqueness
7-(Benzyloxy)-4-bromo-6-methoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyloxy, bromo, and methoxy groups enhances its potential as a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C16H13BrN2O2 |
|---|---|
Poids moléculaire |
345.19 g/mol |
Nom IUPAC |
4-bromo-6-methoxy-7-phenylmethoxycinnoline |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-15-7-12-13(17)9-18-19-14(12)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
UZLQAXBWCQZXIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=CN=N2)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


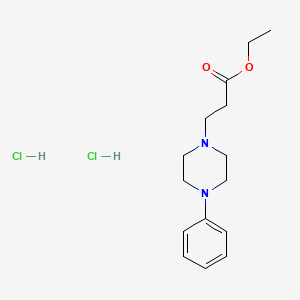
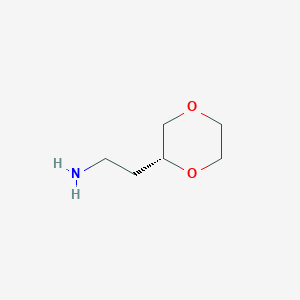
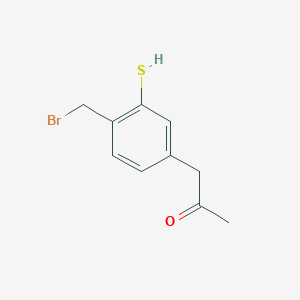
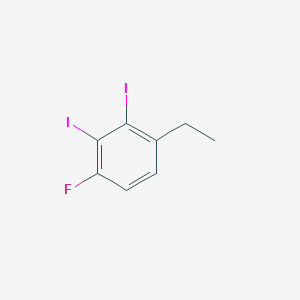
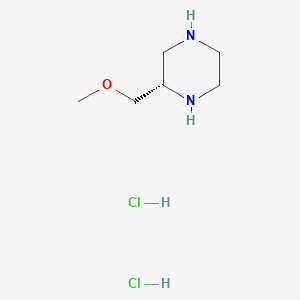
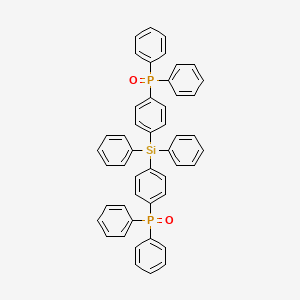
![Methyl 4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzoate](/img/structure/B14035655.png)
